(1-Ethylcyclobutyl)methanol

説明

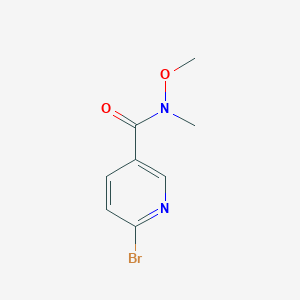

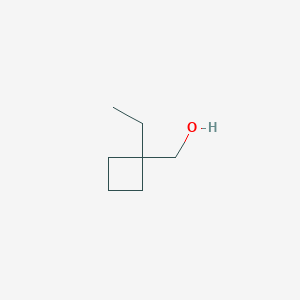

(1-Ethylcyclobutyl)methanol, also known as ECM, is a synthetic organic compound with a wide range of applications in the fields of science and research. It is a colorless, volatile liquid that has a low boiling point and a low flash point. ECM has a wide range of uses, including in the synthesis of pharmaceuticals, organic compounds, and other chemicals. It has also been used in the development of new drugs and in the formulation of various cosmetics and other products. ECM is also used as a solvent for a variety of applications, including in the production of polymers, resins, and other materials.

科学的研究の応用

Lipid Dynamics in Biological Membranes

- Application : Methanol is used as a solubilizing agent for studying transmembrane proteins/peptides in biological and synthetic membranes. Its impact on lipid dynamics, specifically on 1,2-dimyristoyl-sn-glycero-3-phosphocholine large unilamellar vesicles, has been demonstrated using small angle neutron scattering. Methanol influences the structure-function relationship associated with bilayer composition, which is crucial for cell survival and protein reconstitution (Nguyen et al., 2019).

Chemical Synthesis

- Application : Methanol acts as a one-carbon building block in fine chemical synthesis. An iridium-catalyzed process has been developed for direct C–C coupling of methanol and allenes, producing higher alcohols with all-carbon quaternary centers. This represents the first catalytic C–C coupling of methanol to provide discrete products of hydrohydroxymethylation (Moran et al., 2011).

N-Methylation of Amines

- Application : Methanol is used as both a C1 synthon and H2 source for selective N-methylation of amines. This process, catalyzed by RuCl3.xH2O, demonstrates its versatility in organic synthesis, especially for the production of pharmaceutical agents through late-stage functionalization (Sarki et al., 2021).

Methanol Conversion to Hydrocarbons

- Application : Methanol serves as a precursor in the conversion of hydrocarbons, particularly over synthetic zeolites like H-ZSM-5. The process involves methanol dehydration to dimethyl ether and ethylene, followed by polycondensation reactions leading to various hydrocarbon compounds. This conversion is pivotal in producing fuels and chemicals from renewable resources (Derouane et al., 1978).

Methanol in Antimicrobial Applications

- Application : Methanol has been used in the formation of N-heterocyclic carbene-silver complexes, which exhibit antimicrobial activity against resistant respiratory pathogens. This application is significant in developing new treatments for infections in cystic fibrosis patients (Kascatan-Nebioglu et al., 2006).

Biodiesel Production

- Application : Methanol is used in the transesterification process for biodiesel production. It acts as an acyl acceptorin the production of biodiesel from soybean oil, demonstrating its role in sustainable energy technologies. The use of methanol in this process highlights its potential in renewable fuel production (Kim et al., 2007).

Methanol Utilization in Synthetic Biology

- Application : Methanol has been explored as a substrate for bioproduction in engineered strains of Escherichia coli. This involves coupling methanol utilization with growth on five-carbon sugars, demonstrating its potential in biotechnological applications for producing fuels and chemicals from methanol (Chen et al., 2018).

Methanol as a Hydrogen Donor in Catalysis

- Application : In reactions catalyzed by ruthenium and rhodium complexes, methanol acts as a hydrogen donor, particularly for reducing ketones to alcohols. This demonstrates its utility in various catalytic processes in chemical synthesis, where methanol is oxidized to methyl formate or carbon dioxide (Smith & Maitlis, 1985).

Methanol in Virus Research

- Application : Methanol has been utilized for the purification and concentration of influenza virus, indicating its role in virology research and vaccine production. This application underlines the versatility of methanol in biological research and pharmaceutical development (Cox & van der Scheer, 1947).

Methanol in Nanotechnology

- Application : Methanol is used to probe surface sites of ceria nanocrystals with defined surface planes in nanotechnology. This application in studying metal oxide catalysts underscores methanol's role in advanced material science research (Wu et al., 2012).

特性

IUPAC Name |

(1-ethylcyclobutyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-2-7(6-8)4-3-5-7/h8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFAVFTVSWZTMIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00621335 | |

| Record name | (1-Ethylcyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Ethylcyclobutyl)methanol | |

CAS RN |

255721-49-4 | |

| Record name | (1-Ethylcyclobutyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00621335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343731.png)

![6-Methyl-1h-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1343732.png)